Antiproliferative Potency: 4-Methyl Substitution Establishes a Specific Cytostatic Baseline
The cytostatic activity of 3-(4-Methylbenzoyl)acrylic acid was directly measured against human cervix carcinoma HeLa cells, providing a clear benchmark for this class of compounds. The compound's IC50 falls within a defined range of 31-40 µM [1]. This places it in a distinct potency tier compared to the unsubstituted parent compound (IC50 = 28.5 µM) and is significantly less potent than more optimized derivatives such as the 4-n-butyl (IC50 = 6.5 µM) or 4-tert-butyl (IC50 = 5.5 µM) analogs [1]. This data demonstrates that the 4-methyl group confers a moderate and specific level of activity, which is a critical parameter for researchers needing a tool compound with a defined, non-promiscuous antiproliferative effect or for those performing SAR studies where a baseline level of activity is required.
| Evidence Dimension | Antiproliferative Activity (Cytostatic Effect) in HeLa Cells |
|---|---|
| Target Compound Data | IC50 = 31-40 µM |
| Comparator Or Baseline | Unsubstituted parent (E)-β-(benzoyl)acrylic acid: IC50 = 28.5 µM; 4-n-butyl derivative: IC50 = 6.5 µM; 4-tert-butyl derivative: IC50 = 5.5 µM |
| Quantified Difference | Target compound is ~1.1-1.4x less potent than the parent, and ~4.8-7.3x less potent than the 4-n-butyl and 4-tert-butyl derivatives. |
| Conditions | Continuous 2-day treatment of HeLa cells; viability assessed via MTT assay. |
Why This Matters
This establishes the compound's precise potency tier, enabling researchers to select it as a moderate-activity tool for SAR studies or as a defined control.
- [1] Juranic, I., et al. (1999). Substituted (E)-β-(benzoyl)acrylic acids suppressed survival of neoplastic human HeLa cells. Journal of the Serbian Chemical Society, 64(9), 505-512. View Source
